molecular formula C6H9F3N2O B2825141 2-(Trifluoromethyl)pyrrolidine-1-carboxamide CAS No. 2385644-05-1

2-(Trifluoromethyl)pyrrolidine-1-carboxamide

Cat. No.: B2825141
CAS No.: 2385644-05-1
M. Wt: 182.146
InChI Key: NOXRJSQCVMXQFP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide typically involves the introduction of the trifluoromethyl group into the pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Trifluoromethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

    2-(Trifluoromethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2-(Trifluoromethyl)pyrrolidine-1-thiol: Contains a thiol group instead of a carboxamide.

    2-(Trifluoromethyl)pyrrolidine-1-amine: Contains an amine group instead of a carboxamide.

Uniqueness: 2-(Trifluoromethyl)pyrrolidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development, as well as in the synthesis of advanced materials.

Properties

IUPAC Name

2-(trifluoromethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3-11(4)5(10)12/h4H,1-3H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXRJSQCVMXQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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